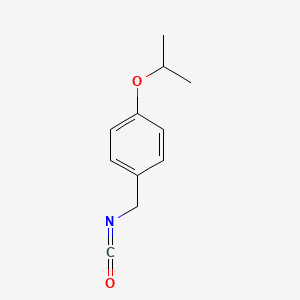
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene
Overview
Description
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to a methyl group at the 1-position and an isopropoxy group (-OCH(CH3)2) at the 4-position
Preparation Methods
The synthesis of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 4-isopropoxybenzyl alcohol and phosgene.
Reaction Conditions: The alcohol is first converted to the corresponding chloroformate using phosgene. This intermediate is then treated with a suitable amine to form the isocyanate.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates when reacted with amines or alcohols, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Major Products: The primary products of these reactions include substituted ureas, carbamates, and other derivatives depending on the reagents used.
Scientific Research Applications
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of protein interactions and functions.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene involves its reactivity with nucleophiles:
Molecular Targets: The isocyanate group reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, forming covalent bonds.
Pathways Involved: The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group and the formation of a stable product.
Comparison with Similar Compounds
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-isocyanatomethyl-4-methylbenzene and 1-isocyanatomethyl-4-methoxybenzene.
Uniqueness: The presence of the isopropoxy group at the 4-position imparts unique reactivity and properties to the compound, making it distinct from its analogs.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(isocyanatomethyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H13NO2/c1-9(2)14-11-5-3-10(4-6-11)7-12-8-13/h3-6,9H,7H2,1-2H3 |
InChI Key |
XZUISGAHKKKHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN=C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


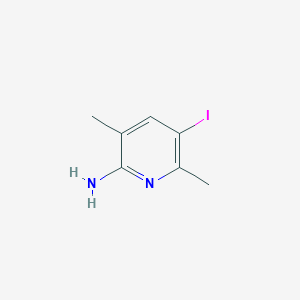

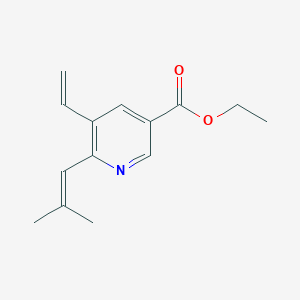

![propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8452815.png)
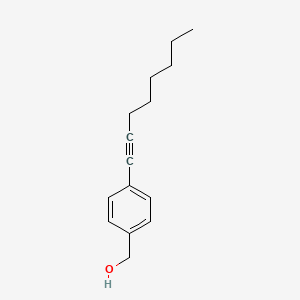

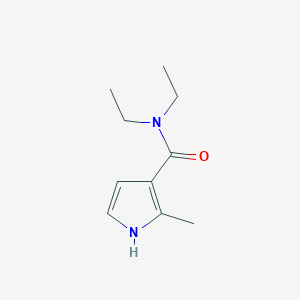
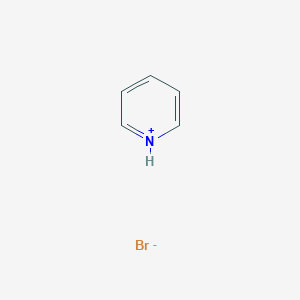


![5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine](/img/structure/B8452857.png)
